molecular formula C11H10ClNO3 B3043797 5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS No. 926234-00-6

5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B3043797
CAS No.: 926234-00-6
M. Wt: 239.65 g/mol
InChI Key: LNPYASOMKWFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a cyclopropylcarbonyl-substituted amino group at the 2-position and a chlorine atom at the 5-position.

Properties

IUPAC Name

5-chloro-2-(cyclopropanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPYASOMKWFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chlorobenzoic acid, undergoes nitration to form 5-chloro-2-nitrobenzoic acid. This is followed by reduction to yield 5-chloro-2-aminobenzoic acid.

    Acylation: The amino group of 5-chloro-2-aminobenzoic acid is then acylated using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.

    Acylation and Amidation: The amino group can participate in acylation and amidation reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Acylation: Cyclopropylcarbonyl chloride and a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Acylation: Formation of various amides.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro and cyclopropylcarbonylamino groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropylcarbonyl Amide vs. Sulfonamide/Ester Groups

  • In contrast, sulfonamide derivatives (e.g., tosylated intermediates) exhibit higher electrophilicity, making them reactive in nucleophilic substitutions but less stable in biological environments .
  • Metabolic Stability : The cyclopropane ring resists oxidative degradation, a limitation observed in 3-phenylpropyl-substituted analogs . Ester-containing compounds (e.g., ethoxycarbonyl derivatives) are prone to hydrolysis, limiting their in vivo utility .

Solubility and Bioavailability

  • The target compound’s moderate solubility in polar aprotic solvents (e.g., DMSO) contrasts with the poor aqueous solubility of tosylated or phenylpropyl analogs. However, its lipophilicity (logP ~2.5 estimated) likely exceeds that of sulfonamide esters, balancing membrane permeability and solubility .

Biological Activity

5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is a compound of increasing interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClN1O2
  • Molecular Weight : 239.68 g/mol

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic processes.
  • Receptor Interaction : Its structural features allow it to interact with various biological receptors, potentially leading to diverse biological effects.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study reported the minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans7.81

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it could significantly reduce the viability of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Cell Line IC50 (µM)
MCF-78.25
A5496.48

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer potential of this compound against multiple cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Assay : Another study focused on the inhibitory effects of this compound on acetylcholinesterase (AChE). The results showed that it has a competitive inhibition profile with an IC50 value comparable to known inhibitors like donepezil.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity, surpassing some standard antioxidants.
  • Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.